4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol
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Overview
Description
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of functionalized phenols.
Scientific Research Applications
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is unique due to the presence of both a phenol group and a difluoropyrrolidine group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12BrF2NO |
---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
4-bromo-3-[(3,3-difluoropyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H12BrF2NO/c12-10-2-1-9(16)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5,16H,3-4,6-7H2 |
InChI Key |
IHSARRPYDHZMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
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